molecular formula C15H13N3O3 B11062002 2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one

2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one

Cat. No.: B11062002
M. Wt: 283.28 g/mol
InChI Key: SSXRSVUXVUHKTM-UHFFFAOYSA-N
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Description

2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines a chromene moiety with a pyrimidine ring, and the presence of a morpholine group. The fusion of these rings imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multicomponent reactions. One common method is the microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde under catalyst-free and solvent-free conditions. This method delivers the desired compound in good to excellent yields via an unexpected annulation pathway . Another method involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC rearrangement .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of microwave-assisted synthesis and multicomponent reactions suggests potential scalability for industrial applications. The catalyst-free and solvent-free conditions are advantageous for large-scale production due to reduced environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the substitution pattern at specific positions of the chromene and pyrimidine moieties is crucial for its antitumor activity . The compound’s lipophilicity also enables it to diffuse easily into cells, where it can exert its effects .

Comparison with Similar Compounds

2-morpholino-5H-chromeno[4,3-d]pyrimidin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-morpholin-4-ylchromeno[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C15H13N3O3/c19-14-11-9-16-15(18-5-7-20-8-6-18)17-13(11)10-3-1-2-4-12(10)21-14/h1-4,9H,5-8H2

InChI Key

SSXRSVUXVUHKTM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C4=CC=CC=C4OC3=O

Origin of Product

United States

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